Oglufanide is classified under the category of peptide therapeutics. Its synthesis involves the coupling of glutamic acid and tryptophan, which are both naturally occurring amino acids. The compound's immunomodulatory effects suggest its classification as an immunotherapeutic agent, with ongoing research exploring its efficacy in treating conditions characterized by immune dysregulation.
The synthesis of Oglufanide involves several key steps:
The molecular structure of Oglufanide can be represented by its chemical formula . The structure features:
The three-dimensional conformation of Oglufanide is crucial for its interaction with biological targets, influencing its pharmacological properties.
Oglufanide can undergo various chemical reactions:
The mechanism of action of Oglufanide involves modulation of immune responses through interaction with specific receptors on immune cells. It is believed to enhance T-cell activation and proliferation while potentially inhibiting regulatory T-cell functions. This dual action may provide therapeutic benefits in conditions where immune activation is desirable, such as cancer immunotherapy.
Data from preclinical studies indicate that Oglufanide can influence cytokine production, promoting a favorable immune environment for anti-tumor responses .
Relevant analyses have shown that Oglufanide maintains integrity over time when stored under appropriate conditions .
Oglufanide's primary applications lie in the field of immunotherapy. Its ability to modulate immune responses positions it as a potential treatment option for:
Research continues to explore additional applications in other therapeutic areas, highlighting Oglufanide's versatility as a peptide-based drug candidate .
Oglufanide was initially developed in Russia under the brand name Thymogen for severe infectious diseases. Its discovery emerged from research on thymic immunomodulators, specifically dipeptides derived from calf thymus with immunoregulatory properties [6] [9]. In 2005, the Australian company Implicit Bioscience acquired developmental rights, repurposing it for hepatitis C and oncology applications [1].
Key Developmental Milestones:
Clinical trials explored its efficacy in Kaposi’s sarcoma (Phase III, discontinued), colorectal cancer (Phase II, terminated), and ovarian cancer (Phase II, unknown status) [1] [2]. The compound was also investigated as IM-862 in U.S. cancer trials, highlighting its transition from infectious disease to oncology [4] [9].
Table 1: Historical Development Timeline of Oglufanide
Year | Event | Identifier/Status |
---|---|---|
1990s | Initial registration in Russia | Brand name: Thymogen |
2001 | Orphan Drug designation (FDA) for ovarian cancer | Designation #147901 |
2005 | Acquisition by Implicit Bioscience | - |
2007 | Phase IIa trial for hepatitis C (Australia) | Intranasal administration |
2007 | Phase III trial for Kaposi’s sarcoma | Discontinued |
Pharmacological Classification
Oglufanide exhibits a dual pharmacodynamic profile:
Table 2: Core Pharmacological Mechanisms
Mechanism | Molecular Target | Observed Effects | Experimental Evidence |
---|---|---|---|
Immune stimulation | Innate immune receptors | Reversal of HCV immunosuppression; Antitumor activity | Phase IIa trials in HCV [1] |
VEGF inhibition | VEGF/VEGFR | Blockade of β-FGF/VEGF-induced angiogenesis | In vitro CAM assays [4] |
Antimetastatic activity | Tumor microenvironment | Dose-dependent tumor growth inhibition (1–100 mg/kg) | Lewis lung cancer models [6] |
Structural Classification
As a dipeptide (L-Glu-L-Trp), oglufanide belongs to the organic compound class of N-acyl-alpha amino acids. Its stereochemistry features two defined stereocenters (S-configuration at C4 and C1') [1] [9]. The disodium salt variant (C₁₆H₁₇N₃O₅·2Na, CAS 237068-57-4) enhances solubility for preclinical testing [9]. Key structural attributes include:
Table 3: Structural and Chemical Properties
Property | Specification |
---|---|
IUPAC Name | (4S)-4-amino-5-[[(1S)-1-carboxy-2-(1H-indol-3-yl)ethyl]amino]-5-oxopentanoic acid |
CAS Number | 38101-59-6 (free acid); 237068-57-4 (disodium) |
Molecular Formula | C₁₆H₁₉N₃O₅ (free acid) |
SMILES | C1=CC=C2C(=C1)C(=CN2)CC@@HNC(=O)C@HN |
Storage Conditions | -20°C (solid powder) |
The compound’s structural simplicity facilitates synthetic production via peptide coupling, distinguishing it from complex biologics [1] [6]. Its classification as a "small molecule immunomodulator" bridges conventional peptide therapeutics and targeted kinase inhibitors, enabling oral formulation development [4] [6].
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7